molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No. B092140
Key on ui cas rn: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696221B2

Procedure details

3-Thiophenecarboxylic acid (31 g, 0.24 mol), Diphenylphosphoryl azide (57 mL, 0.26 mol) and triethylamine (36 mL, 0.26 mol) were combined in dry tert-butanol (450 mL) and the resulting solution was heated to reflux. After 22 h the cooled solution was concentrated in vacuo to remove solvent. The residue was taken up in diethyl ether (1.5 L) and washed with 5% aqueous citric acid, water and brine (1.5 L each), dried (Na2SO4), and concentrated in vacuo to give the crude product as a tacky tan solid (51 g). Recrystallization from hot ethyl acetate-hexane gave the title compound (33 g, 69%, m.p. 139-41° C.) as shiny off-white needles.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
reactant
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3](C(O)=O)=[CH:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:1]1[CH:5]=[CH:4][C:3]([NH:28][C:31](=[O:16])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:2]1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
After 22 h the cooled solution was concentrated in vacuo
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
washed with 5% aqueous citric acid, water and brine (1.5 L each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a tacky tan solid (51 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.